molecular formula C9H12N2O4S B5673481 ethyl [(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate

ethyl [(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate

Cat. No. B5673481
M. Wt: 244.27 g/mol
InChI Key: QQZFFNQUMDSMSO-UHFFFAOYSA-N
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Description

Ethyl [(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate is a chemical compound of interest in various scientific fields due to its unique structure and properties. It falls under the category of compounds known for their ability to participate in a variety of chemical reactions, leading to the formation of complex molecular structures with potential applications in different areas of chemistry and biology.

Synthesis Analysis

The synthesis of ethyl [(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate and related compounds often involves multi-component reactions and the use of catalysts. For instance, Darehkordi and Ghazi (2015) demonstrated the synthesis of dihydropyrimidinone derivatives, which are key intermediates in synthesizing related compounds, using modified montmorillonite nanostructure as a catalyst under ultrasonic irradiation (Darehkordi & Ghazi, 2015).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like X-ray diffraction. Kaur et al. (2012) studied the crystal and molecular structures of related compounds using single-crystal X-ray diffraction data, highlighting the importance of these techniques in understanding the molecular geometry and interactions within the crystal lattice (Kaur et al., 2012).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, leading to the formation of different derivatives with distinct properties. For example, the work of Mohamed (2014) involves the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and explores their reactions (Mohamed, 2014).

Physical Properties Analysis

The physical properties of these compounds, like solubility, melting point, and stability, are crucial for their applications. For instance, Hanamori et al. (1992) investigated the photo-stability of a related compound in aqueous solutions, which is essential for understanding its behavior under different environmental conditions (Hanamori et al., 1992).

properties

IUPAC Name

ethyl 2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-3-15-8(13)5-16-9-10-6(12)4-7(11-9)14-2/h4H,3,5H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZFFNQUMDSMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=CC(=O)N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(4-hydroxy-6-methoxypyrimidin-2-yl)sulfanyl]acetate

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